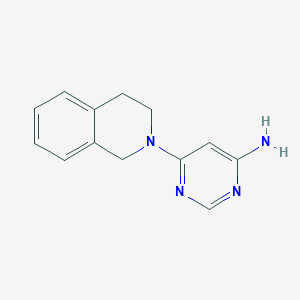

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

CAS No.: 1491317-01-1

Cat. No.: VC3085008

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1491317-01-1 |

|---|---|

| Molecular Formula | C13H14N4 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H14N4/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H2,14,15,16) |

| Standard InChI Key | AWMLZCUADACZMW-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N |

Introduction

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its molecular formula is C13H14N4, with a molecular weight of 226.28 g/mol. This compound belongs to the class of pyrimidine derivatives, specifically categorized under the broader category of isoquinoline derivatives due to the presence of the 3,4-dihydroisoquinoline moiety.

Synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

The synthesis of this compound can be achieved through several methodologies. One notable approach involves the use of N-alkylation reactions followed by cyclization processes. For instance, starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine, it can be reacted with appropriate amines in the presence of bases like sodium hexamethyldisilazide to form intermediates that subsequently undergo further transformations to yield the target compound. A simplified one-step synthesis has also been reported, which streamlines the process by directly combining the necessary reactants under mild conditions, emphasizing efficiency and high yield.

Biological Activity and Potential Applications

Research indicates that compounds like 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine may exhibit activity against certain kinases or receptors involved in cellular signaling pathways. For instance, related pyrimidine derivatives can act as inhibitors for receptor tyrosine kinases like c-Met, which play crucial roles in cancer progression. The primary applications of this compound lie within medicinal chemistry and drug development, serving as a precursor in synthesizing more complex heterocyclic structures that may exhibit enhanced biological activities or novel pharmacological profiles.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine during synthesis.

Comparison with Related Compounds

A related compound, 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine, also features a pyrimidine ring but with a nitro group substitution. This compound has a molecular formula of C13H12N4O2 and a molecular weight of approximately 256.26 g/mol. It is synthesized through methods involving palladium-catalyzed cross-coupling reactions and is being investigated for its potential therapeutic effects against various diseases, including cancers.

Data Table: Comparison of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine and Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume